molecular formula C11H12N2O2 B8706199 3-[(4-Cyanobenzyl)amino]propanoic acid

3-[(4-Cyanobenzyl)amino]propanoic acid

Cat. No.: B8706199
M. Wt: 204.22 g/mol
InChI Key: YTTTUBGJMPQSJO-UHFFFAOYSA-N
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Description

3-[(4-Cyanobenzyl)amino]propanoic acid is a synthetic β-alanine derivative featuring a 4-cyanobenzyl substituent attached to the amino group of propanoic acid. The cyano (-CN) group at the para position of the benzyl ring introduces strong electron-withdrawing effects, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions. This article compares this compound with similar compounds, emphasizing substituent-driven differences in bioactivity and pharmacological profiles.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-[(4-cyanophenyl)methylamino]propanoic acid

InChI

InChI=1S/C11H12N2O2/c12-7-9-1-3-10(4-2-9)8-13-6-5-11(14)15/h1-4,13H,5-6,8H2,(H,14,15)

InChI Key

YTTTUBGJMPQSJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCCC(=O)O)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

Key Substituent : Para-hydroxyl (-OH) group.

  • Antimicrobial Activity :
    • Demonstrated broad-spectrum activity against ESKAPE pathogens (e.g., Staphylococcus aureus, Acinetobacter baumannii) and drug-resistant fungi. MIC values ranged from 8–64 µg/mL, depending on additional substitutions (e.g., dimethylpyrazole in compound 36 showed MIC = 32 µg/mL against S. aureus) .
    • Hydroxyl groups enhance hydrogen bonding with microbial targets, improving binding affinity .
  • Anticancer and Antioxidant Activity :
    • Derivatives exhibited IC₅₀ values < 50 µM against human cancer cell lines (e.g., HeLa, MCF-7) and DPPH radical scavenging activity > 70% at 100 µM .
  • ADME Properties :
    • Favorable in silico absorption and metabolic stability, with low predicted hepatotoxicity .

3-[(4-Bromophenyl)amino]propanoic Acid Derivatives

Key Substituent : Para-bromo (-Br) group.

  • Antimicrobial Activity: Limited data, though brominated analogs are often explored for halogen bonding with biological targets .
  • Toxicity : Bromine may elevate cytotoxicity, as seen in related bromophenyl compounds .

3-[(4-Sulfamoylphenyl)amino]propanoic Acid Derivatives

Key Substituent : Sulfamoyl (-SO₂NH₂) group.

  • Functional Role : Sulfonamide moieties are associated with enzyme inhibition (e.g., carbonic anhydrase) and antibacterial activity.
  • Synthetic Utility : Halogenation studies (e.g., bromination) of these derivatives reveal regioselective substitution patterns, enabling tailored modifications .

Thioether-Linked Derivatives (e.g., 3-[(4-Bromobenzyl)thio]propanoic Acid)

Key Substituent : Thioether (-S-) linkage.

  • Redox Activity : Thioether groups may participate in redox reactions or metal coordination, influencing antioxidant or cytotoxic effects .

Furin Inhibitors with Thiazol-2-ylamino Substituents

Key Substituent : Thiazole heterocycles (e.g., compound P3 from ).

  • Bioactivity: Demonstrated inhibition of Furin protease (IC₅₀ = 35 µM), critical for viral pathogenesis. The cyano group in related compounds may mimic transition states in enzymatic cleavage .

Structure-Activity Relationship (SAR) Analysis

Compound Substituent Key Bioactivity Notable Properties
3-[(4-Cyanobenzyl)amino]propanoic acid -CN Insufficient data Predicted high metabolic stability due to -CN
3-((4-Hydroxyphenyl)amino)propanoic acid -OH Antimicrobial (MIC 8–64 µg/mL), anticancer Favorable ADME, hydrogen-bond donor
3-[(4-Bromophenyl)amino]propanoic acid -Br Potential halogen bonding Increased lipophilicity, higher toxicity risk
Sulfamoyl derivatives -SO₂NH₂ Enzyme inhibition Regioselective halogenation feasible
Thiazol-2-ylamino derivatives Thiazole heterocycle Furin inhibition (IC₅₀ 35 µM) Mechanism-based protease targeting

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